N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, ethoxy group, hydroxy group, and dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the bromine atom and other functional groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- (E)-N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Uniqueness
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H21BrN2O4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-4-25-17-9-14(8-16(20)19(17)24)10-21-22-18(23)11-26-15-6-5-12(2)13(3)7-15/h5-10,24H,4,11H2,1-3H3,(H,22,23)/b21-10+ |
InChI Key |
QRTSBQILXGMNMT-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)Br)O |
Origin of Product |
United States |
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